molecular formula C18H27N3O5S2 B2900616 Methyl N-[4-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]phenyl]carbamate CAS No. 2415571-38-7

Methyl N-[4-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]phenyl]carbamate

Cat. No. B2900616
CAS RN: 2415571-38-7
M. Wt: 429.55
InChI Key: OTMGPCOPOLESLY-UHFFFAOYSA-N
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Description

“Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate” is a compound with the CAS Number: 128982-45-6 and a molecular weight of 251.35 . It is a solid with a melting point of 73 - 75 degrees Celsius .


Synthesis Analysis

While specific synthesis information for “Methyl N-[4-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]phenyl]carbamate” was not found, a related compound, a series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides were synthesized as potential lead compounds of inhibitors targeting D1 protease in plants . These compounds were designed based on a D1 protease inhibitor hit structure identified by homology modeling and virtual screening .


Molecular Structure Analysis

The molecular structure of “Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate” is represented by the linear formula: C13H17NO2S .


Physical And Chemical Properties Analysis

“Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate” is a solid with a melting point of 73 - 75 degrees Celsius . It has a molecular weight of 251.35 .

Safety and Hazards

“Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate” has been classified with the signal word “Warning” and hazard statements H302, H312, H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

Future Directions

While specific future directions for “Methyl N-[4-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]phenyl]carbamate” are not available, a related compound, a series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides, were synthesized as potential lead compounds of inhibitors targeting D1 protease in plants . This suggests potential future directions in the development of inhibitors targeting D1 protease in plants .

properties

IUPAC Name

methyl N-[4-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S2/c1-25-17(22)20-15-2-4-16(5-3-15)28(23,24)19-14-18(6-10-26-11-7-18)21-8-12-27-13-9-21/h2-5,19H,6-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMGPCOPOLESLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-[4-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]carbamate

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